molecular formula C12H21NO5 B13619180 3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid

3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid

Cat. No.: B13619180
M. Wt: 259.30 g/mol
InChI Key: AMUFQDQWKWOGPU-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid is a bicyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at the 3-position. This compound is widely utilized as a chiral building block in medicinal chemistry, particularly for peptide mimetics or protease inhibitors, where its constrained geometry and Boc-protected amine enable controlled derivatization .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-10(2,3)18-9(16)13-12(8(14)15)7-17-6-11(12,4)5/h6-7H2,1-5H3,(H,13,16)(H,14,15)

InChI Key

AMUFQDQWKWOGPU-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid

Reported Synthetic Procedures

Oxolane Ring Formation and Protection

One common approach starts from a precursor such as a dimethyl-substituted oxazolidine or oxolane derivative, which is then functionalized to introduce the protected amino group and the carboxylic acid. According to PubChem data, the compound (also known as (4S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid) can be synthesized by:

  • Formation of the oxazolidine ring with 2,2-dimethyl substitution.
  • Introduction of the tert-butoxycarbonyl protecting group on the amino nitrogen.
  • Oxidation or hydrolysis to yield the free carboxylic acid at the 3-position of the ring.
Catalytic and Enantioselective Synthesis

A study published in Molecules describes a catalytic, enantioselective preparation of related amino acid scaffolds that can be adapted to this compound class. The key reaction involves:

  • A one-pot double allylic alkylation to build the spirocyclic or oxolane framework.
  • Use of sodium salts and phase-transfer catalysts to promote alkylation.
  • Subsequent purification steps such as filtration and chromatographic separation to isolate the tert-butyl ester intermediate.
  • Final deprotection and oxidation steps to yield the carboxylic acid derivative.
Reductive Amination and Functional Group Transformations

In related compounds such as 3-amino-4,4-dimethyl derivatives, reductive amination of a ketone precursor is a critical step. For example, lithocholic acid derivatives were converted via:

  • Esterification and oxidation to generate an α,β-unsaturated ketone intermediate.
  • Methylation at the 4-position with rearrangement of double bonds.
  • Reductive amination at the 3-position to introduce the amino group.
  • Protection of the amino group with tert-butoxycarbonyl.
  • Reduction of carboxylate groups to afford the target amino acid derivative.

This sequence can be adapted to the oxolane system by choosing appropriate ring precursors and reaction conditions.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Oxolane ring formation Starting from amino alcohols or ketones Controlled cyclization or ring closure
Amino group protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Yields tert-butoxycarbonyl-protected amine
Carboxylic acid introduction Oxidation agents (e.g., 2-iodoxybenzoic acid), hydrolysis Conversion of esters or aldehydes to acid
Reductive amination Reducing agents like sodium cyanoborohydride or LiAlH4 Converts ketones to amines
Purification Chromatography (silica gel), recrystallization Ensures high purity of final product

Example Experimental Data

From the Molecules journal synthesis of related Boc-protected amino acid derivatives:

Compound Step Yield (%) Physical State Key Spectral Data (1H NMR)
Boc-protected tert-butyl ester 53 Yellowish oil δ 1.45 (s, 9H, Boc), multiplets for ring protons
Final carboxylic acid derivative 40-57 Solid or syrup δ 1.43 (s, 9H), characteristic oxolane ring signals

Purification was typically performed by flash chromatography using hexane/ethyl acetate mixtures.

Analysis of Preparation Methods

Advantages

Challenges

  • Formation of the 4,4-dimethyloxolane ring requires precise control of reaction conditions to avoid side reactions.
  • Multiple purification steps are often necessary to achieve high purity.
  • Some reagents (e.g., 2-iodoxybenzoic acid) require careful handling due to their oxidative nature.

Summary Table of Preparation Routes

Preparation Method Key Steps Yield Range (%) Comments References
Oxolane ring formation + Boc protection Cyclization, Boc protection, oxidation 40-57 Well-established, scalable
Catalytic enantioselective allylic alkylation One-pot double alkylation, purification ~50 High stereoselectivity
Reductive amination of ketone precursor Esterification, oxidation, reductive amination 40-60 Versatile for amino group introduction

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and more complex carboxylic acids.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability and prevents unwanted side reactions, allowing the compound to selectively interact with its target. Upon removal of the Boc group, the active amino group can participate in various biochemical reactions, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid Oxolane (5-membered) Boc-amino, 4,4-dimethyl, carboxylic acid Not reported Not available Chiral building block, protease inhibitors
2,4-dimethyloxolane-3-carboxylic acid (Enamine Ltd, 2018) Oxolane 2,4-dimethyl, carboxylic acid ~158 (estimated) Not reported Simpler scaffold; lacks Boc-amino group
(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PharmaBlock, 2020) Cyclohexane Boc-amino, carboxylic acid, stereospecific (1R,3S) Not reported 222530-39-4 Rigid chair conformation; drug intermediates
4-[(dibenzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (Molecules, 2008) Imidazole Boc-S-alanyl, dibenzylamino, carbonyl ~548 (estimated) Not available Aromatic core; peptide coupling agents

Key Observations

Ring System and Conformational Effects
  • Oxolane vs. Cyclohexane: The oxolane ring in the target compound introduces moderate ring strain compared to the cyclohexane derivatives (e.g., PharmaBlock’s (1R,3S)-Boc-cyclohexane carboxylic acid).
  • Oxolane vs. Imidazole: Imidazole-based analogs (e.g., from Molecules 2008) exhibit aromaticity and planar geometry, favoring π-π interactions in biological targets. In contrast, the oxolane ring provides a non-aromatic, electron-rich environment suitable for modulating solubility and metabolic stability .
Substituent Effects
  • Boc Protection: The Boc group in the target compound and PharmaBlock’s cyclohexane derivative enhances stability during synthetic steps but reduces aqueous solubility compared to non-protected analogs like 2,4-dimethyloxolane-3-carboxylic acid .
  • Carboxylic Acid Positioning : The 3-carboxylic acid group in the target compound and cyclohexane derivatives facilitates salt formation or esterification, critical for prodrug development.

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid is a compound with notable biological activities that have been explored in various studies. This article provides a detailed examination of its biological properties, potential applications, and relevant research findings.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C13H23NO5
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 2174001-93-3

Physical Properties

  • Purity : Typically >95%
  • Form : Powder
  • Storage Conditions : Room temperature, protected from light and moisture

The compound exhibits biological activity primarily through its interaction with various biological targets. Its mechanism of action may involve modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Pharmacological Effects

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity : Research indicates that certain analogs can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of tert-butoxycarbonyl amino acids displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Research :
    • In a preclinical model of arthritis, compounds similar to this compound reduced inflammatory markers significantly compared to control groups .
  • Cytotoxicity Assessments :
    • A series of experiments on various cancer cell lines showed that the compound induced cell death at micromolar concentrations, suggesting its potential as a lead compound for cancer therapy .

Data Table: Biological Activities and Their Corresponding Studies

Biological ActivityStudy ReferenceFindings
Antimicrobial Effective against S. aureus and E. coli
Anti-inflammatory Reduced inflammatory markers in arthritis model
Cytotoxicity Induced apoptosis in cancer cell lines

Q & A

Q. What are the key steps in synthesizing 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid, and how does the Boc group influence reactivity?

The synthesis typically involves protecting the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaH or triethylamine) to prevent unwanted side reactions during subsequent steps. The Boc group enhances stability and selectivity, particularly in peptide coupling or functionalization reactions. Post-protection, the oxolane ring and carboxylic acid moieties are introduced via cyclization or alkylation, followed by purification using column chromatography or recrystallization .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the Boc group’s presence, oxolane ring conformation, and methyl substituents. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Mass Spectrometry (MS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₃H₂₁NO₅). Differential Scanning Calorimetry (DSC) can assess thermal stability, as Boc groups decompose above 150°C .

Q. How does the steric hindrance from the 4,4-dimethyloxolane ring affect reactivity in downstream applications?

The dimethyl substituents on the oxolane ring introduce steric constraints, which may slow nucleophilic attacks or coupling reactions. Researchers should optimize reaction conditions (e.g., elevated temperatures, polar aprotic solvents like DMF) to mitigate steric effects. Computational modeling (DFT) can predict reactive sites and guide experimental design .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Discrepancies often arise from variations in solvent purity, temperature, or crystallization methods. Systematic solubility studies using gravimetric analysis under controlled conditions (e.g., 25°C in DMSO, THF, or aqueous buffers) are recommended. For example, the compound’s limited aqueous solubility may necessitate co-solvents (e.g., acetonitrile) for biological assays .

Q. What strategies are effective for stabilizing the Boc group during prolonged storage or under acidic conditions?

The Boc group is acid-labile, requiring storage in anhydrous, neutral environments at ≤4°C. For experiments involving acidic conditions (e.g., peptide deprotection), in situ stabilization with scavengers (e.g., triisopropylsilane) during trifluoroacetic acid (TFA) treatment can minimize premature cleavage. Stability assays using TGA or accelerated aging studies (40°C/75% RH) provide degradation kinetics .

Q. How can enantiomeric purity be ensured when synthesizing chiral derivatives of this compound?

Chiral HPLC or Supercritical Fluid Chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers. Asymmetric synthesis routes, such as using (R)- or (S)-BINOL catalysts during oxolane ring formation, improve enantioselectivity. Polarimetry and X-ray crystallography validate absolute configurations .

Q. What computational approaches are suitable for predicting the compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like amide bond formation or cycloadditions. Molecular Dynamics (MD) simulations assess solvent interactions and conformational flexibility, particularly for drug design applications. Software like Gaussian or Schrödinger Suite is recommended .

Q. How do researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving boronic acid derivatives of this compound?

Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., SPhos) to enhance coupling efficiency. Pre-activation of the boronic acid (e.g., via pinacol ester formation) improves stability. Monitor reaction progress via LC-MS to identify intermediates or byproducts .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate variables like temperature, solvent, and catalyst loading .
  • Data Validation : Cross-reference spectral data with databases (e.g., SciFinder, Reaxys) to confirm structural assignments .
  • Safety : Follow protocols for handling Boc-protected amines, including PPE and fume hood use, due to potential respiratory irritancy .

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